5-Carboxymethylaminomethyluridine (cmnm5U) is a hypermodified nucleoside found at the wobble position (U34) of certain transfer RNA (tRNA) molecules, primarily in the mitochondria and cytosol of various organisms. [, , , ] This modification plays a crucial role in deciphering the genetic code by influencing the binding affinity of tRNA to messenger RNA (mRNA) during translation. [] It ensures accurate translation by restricting the wobble base pairing possibilities, thereby contributing to the fidelity of protein synthesis. [] Notably, cmnm5U is a precursor to another vital tRNA modification, 5-methylaminomethyluridine (mnm5U), highlighting its significance in the intricate pathway of tRNA modification. [, ]
5-Carboxymethylaminomethyluridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA, particularly at the wobble position. This compound is notable for its contributions to the decoding capacity of tRNA and has implications in various biochemical processes. It is derived from uridine and features a carboxymethylaminomethyl group at the 5-position, which enhances its structural diversity and functional capabilities.
This compound falls under the category of modified nucleosides, which are nucleosides that have undergone chemical modifications to enhance their properties or functions. It is classified as a hypermodified nucleoside due to its significant structural alterations compared to standard nucleosides.
The synthesis of 5-carboxymethylaminomethyluridine can be achieved through several methods, primarily involving the Mannich reaction, hydroxymethylation, and other nucleophilic substitution reactions.
The synthesis typically follows a multi-step process:
The molecular structure of 5-carboxymethylaminomethyluridine consists of a uridine backbone with a carboxymethylaminomethyl group attached at the 5-position. This modification alters its hydrogen bonding capabilities and steric properties.
5-Carboxymethylaminomethyluridine participates in various chemical reactions typical for modified nucleosides:
The reactivity and stability of 5-carboxymethylaminomethyluridine are influenced by its unique structural features, which allow it to engage in specific interactions with other biomolecules.
The mechanism by which 5-carboxymethylaminomethyluridine exerts its effects primarily involves its role in tRNA function:
Research indicates that modifications like those found in 5-carboxymethylaminomethyluridine are crucial for expanding the decoding capacity of tRNAs, facilitating accurate protein synthesis under varying cellular conditions .
Studies have shown that variations in these properties can significantly affect how this compound interacts within biological systems.
5-Carboxymethylaminomethyluridine has several applications in biochemical research:
5-Carboxymethylaminomethyluridine (cmnm⁵U) is a chemically modified nucleoside found primarily in the wobble position (position 34) of transfer RNA (tRNA) molecules across diverse biological species. Its chemical structure consists of a uridine base modified at the C5 position with a carboxymethylaminomethyl side chain (–CH₂–NH–CH₂–COOH), conferring unique physicochemical properties. The molecular formula is C₁₂H₁₇N₃O₈, with a monoisotopic mass of 331.1016 Da [1] [3].
Structurally, cmnm⁵U differs from canonical uridine through the addition of the zwitterionic glycine derivative at the 5-position of the uracil ring (Figure 1). This modification introduces a negatively charged carboxylate group and a positively charged secondary amine at physiological pH, significantly altering the nucleoside’s hydrogen-bonding capacity, electrostatic potential, and conformational flexibility compared to unmodified uridine or simpler methylated derivatives like 5-methyluridine (m⁵U) [3] [7]. The side chain’s flexibility enables dynamic interactions with both RNA structural elements and ribosomal components during translation.
Table 1: Key Chemical Properties of cmnm⁵U
Property | Value | Description |
---|---|---|
IUPAC Name | 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | Systematic chemical nomenclature |
Molecular Formula | C₁₂H₁₇N₃O₈ | Elemental composition |
PubChem CID | 194306 | Unique compound identifier in PubChem database |
Monoisotopic Mass | 331.1016 Da | Mass of the most abundant isotopic species |
logP | -3.2868 | Partition coefficient (indicates hydrophilicity) |
Hydrogen Bond Donors | 6 | Functional groups donating H-bonds (e.g., –OH, –NH–) |
Hydrogen Bond Acceptors | 10 | Atoms accepting H-bonds (e.g., carbonyl O, ether O) |
The identification of cmnm⁵U emerged during the golden age of tRNA biochemistry in the 1970s, when advances in chromatographic separation and radiolabeling techniques enabled the systematic characterization of "minor nucleosides" in tRNA hydrolysates. Early studies detected cmnm⁵U as an anomalous uridine derivative in tRNAᵃʳᵍ and tRNAᵍˡⁿ from Escherichia coli and yeast, distinguished by its distinctive chromatographic mobility and UV spectrum [3] [7]. Its structure was elucidated through comparative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming the carboxymethylaminomethyl substitution at uracil C5.
The biosynthesis pathway was subsequently deciphered through genetic and enzymatic studies. In E. coli, the MnmEG complex catalyzes a two-step reaction: First, MnmE (a GTPase) activates the C5 position, and then MnmG (a radical S-adenosylmethionine enzyme) facilitates the addition of glycine-derived carboxymethylaminomethyl group to U34 [3]. Homologous enzymes were identified in eukaryotes (Saccharomyces cerevisiae Mss1 and Mto1) and archaea, underscoring the evolutionary conservation of this modification. Key milestones include:
Table 2: Key Enzymes in cmnm⁵U Biosynthesis
Organism | Enzyme Complex | Catalytic Function | tRNA Targets |
---|---|---|---|
Escherichia coli | MnmE/MnmG | GTP-dependent activation; Glycine-derived side chain addition | tRNAᴳˡⁿ, tRNAᴸᵉᵘ, tRNAᴸʸˢ |
Saccharomyces cerevisiae | Mss1/Mto1 | ATP-dependent activation; Glycine incorporation | tRNAᴳˡⁿ, tRNAᴸᵉᵘ |
Thermotoga maritima | MnmE homolog | Structural conservation of GTP-binding pocket | tRNAᴳˡⁿ |
cmnm⁵U exemplifies the functional versatility of post-transcriptional modifications (PTMs) in RNA biology. tRNA modifications like cmnm⁵U are not mere structural embellishments; they are critical for:
Decoding Fidelity and Ribosome Interactions:cmnm⁵U34 resides in the tRNA’s anticodon loop, where its extended side chain stabilizes non-Watson-Crick base pairs (e.g., U•G wobble pairing) during codon-anticodon interactions. This expands the decoding capacity of tRNAs while maintaining translational accuracy. Recent studies demonstrate that cmnm⁵U-deficient tRNAs exhibit reduced translocation efficiency and increased frameshifting, as the modification fine-tunes ribosome-tRNA dynamics [4].
Structural Stability and Folding:The zwitterionic nature of cmnm⁵U enhances local electrostatic interactions within the tRNA’s tertiary structure. In particular, it stabilizes the L-shaped fold of tRNA by promoting optimal stacking of the anticodon stem-loop with the D-arm, preventing misfolding under stress conditions [2] [8].
Biological Adaptation:cmnm⁵U levels are dynamically regulated in response to environmental cues like oxidative stress or nutrient limitation. For example, Salmonella upregulates cmnm⁵U under magnesium deprivation to optimize translation of stress-response proteins [3] [5]. This positions cmnm⁵U within the broader "epitranscriptomic" landscape, where RNA modifications serve as regulatory switches for cellular adaptation.
Table 3: Functional Roles of Key Uridine Modifications in tRNA
Modification | Position | Chemical Feature | Primary Function |
---|---|---|---|
cmnm⁵U | 34 | –CH₂–NH–CH₂–COOH | Codon-anticodon stabilization; translocation |
Ψ (Pseudouridine) | 55 | C–C glycosidic bond | rRNA binding; structural rigidity |
m⁵U (5-Methyluridine) | 54 | Methyl group at C5 | Ribosomal translocation fidelity [4] |
D (Dihydrouridine) | 16–20 | Saturated uracil ring | tRNA flexibility; cloverleaf folding |
The study of cmnm⁵U thus illuminates fundamental principles of RNA epigenetics, where chemical modifications reversibly alter RNA function without changing the primary sequence. Ongoing research explores its connections to human diseases, particularly mitochondrial disorders linked to defects in cmnm⁵U biosynthesis enzymes.
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